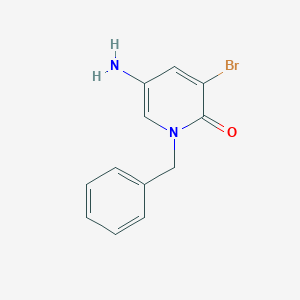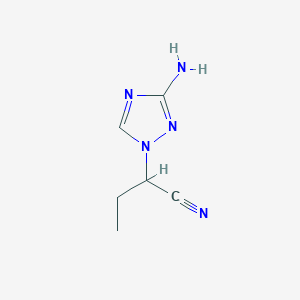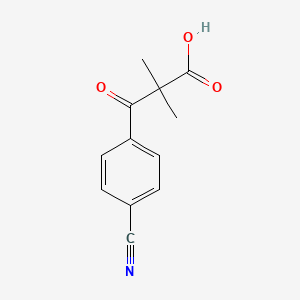
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a dimethyl oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 4-cyanobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyanophenyl group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the oxopropanoic acid moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
3-(4-Cyanophenyl)propanoic acid: Lacks the dimethyl and oxo groups, resulting in different chemical reactivity and biological activity.
4-Cyanobenzaldehyde: Contains an aldehyde group instead of the oxopropanoic acid moiety, leading to different applications and reactivity.
3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid:
Uniqueness: 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the cyanophenyl and oxopropanoic acid groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-12(2,11(15)16)10(14)9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,15,16) |
InChI 键 |
FIMUKAQCAPBXRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
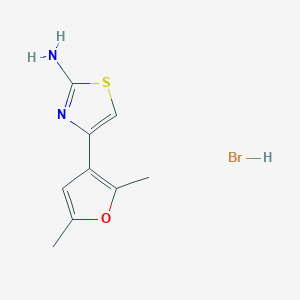

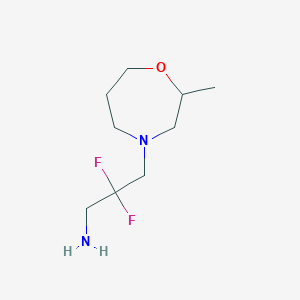
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


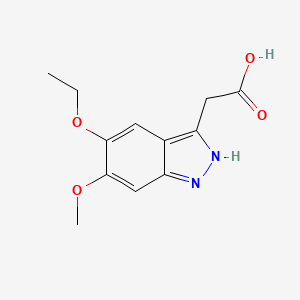
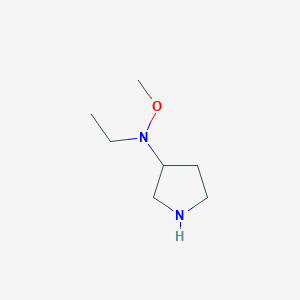
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
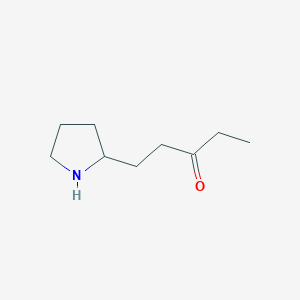
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
